molecular formula C7H15NO B101566 1-Methylazepan-4-ol CAS No. 19065-49-7

1-Methylazepan-4-ol

Cat. No.: B101566
CAS No.: 19065-49-7
M. Wt: 129.2 g/mol
InChI Key: GLXOHWLGZMRLRM-UHFFFAOYSA-N
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Description

1-Methylazepan-4-ol is a heterocyclic organic compound with the molecular formula C7H15NO. It is a seven-membered ring structure containing one nitrogen atom and one hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylazepan-4-ol can be synthesized through several methods. One common approach involves the cyclization of 1-methyl-4-aminobutanol under acidic conditions. The reaction typically requires a strong acid, such as hydrochloric acid, and elevated temperatures to facilitate the formation of the azepane ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 1-methyl-4-nitrobutane, followed by cyclization under controlled conditions. This approach ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methylazepan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methylazepan-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylazepan-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrogen atom can participate in coordination with metal ions or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylazepan-4-ol is unique due to the presence of both a nitrogen atom and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications .

Biological Activity

1-Methylazepan-4-ol, a cyclic amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in drug development.

This compound is characterized by a seven-membered ring structure containing a nitrogen atom. Its molecular formula is C7H15NOC_7H_{15}NO, and it has a molecular weight of approximately 129.20 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, particularly in the central nervous system (CNS). It is known to act as an inhibitor of neuronal nitric oxide synthase (nNOS), which plays a crucial role in the modulation of neurotransmission and neurovascular regulation. The inhibition of nNOS has been linked to therapeutic effects in conditions such as neuropathic pain and migraine .

Biological Activities

This compound exhibits several notable biological activities:

  • Neuroprotective Effects : Studies indicate that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis .
  • Antimicrobial Activity : Preliminary research suggests that derivatives of azepan compounds may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

Research Findings

Recent studies have explored the pharmacological potential of this compound through various experimental models:

Case Study: Inhibition of nNOS

A study evaluating the efficacy of nNOS inhibitors highlighted that this compound derivatives showed promising results in reducing pain responses in rodent models. The docking studies provided insights into the binding interactions at the active site of nNOS, suggesting a favorable fit that enhances inhibitory activity .

Table 1: Biological Activity Summary

Activity TypeEffectivenessReference
NeuroprotectionModerate
AntimicrobialSignificant
Anti-inflammatoryModerate

Applications in Drug Development

The unique chemical structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting CNS disorders. Its derivatives are being investigated for their potential as analgesics and anti-inflammatory agents.

Properties

IUPAC Name

1-methylazepan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXOHWLGZMRLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450335
Record name 1-methylazepan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19065-49-7
Record name 1-methylazepan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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